molecular formula C9H7BrN2O2 B8120097 6-bromo-7-methoxy-1H-quinazolin-4-one

6-bromo-7-methoxy-1H-quinazolin-4-one

Cat. No.: B8120097
M. Wt: 255.07 g/mol
InChI Key: WSJIADZBJSYSIW-UHFFFAOYSA-N
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Description

6-bromo-7-methoxy-1H-quinazolin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6-bromo-7-methoxy-1H-quinazolin-4-one involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of high carbonic acid intermediates and thiochromone compounds . Industrial production methods often require precise control of temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

6-bromo-7-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and enhanced reactivity.

Scientific Research Applications

6-bromo-7-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological molecules. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

6-bromo-7-methoxy-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161) . While these compounds share some chemical properties, this compound stands out due to its specific reactivity and broader range of applications.

Properties

IUPAC Name

6-bromo-7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJIADZBJSYSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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